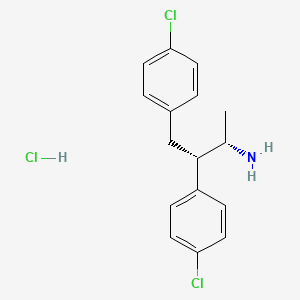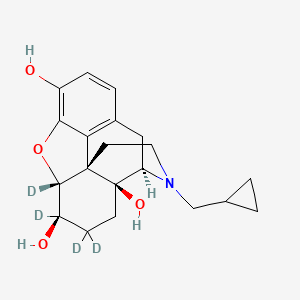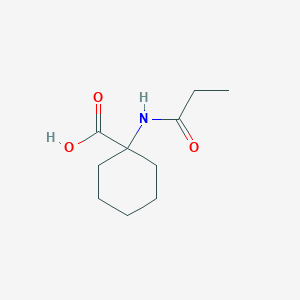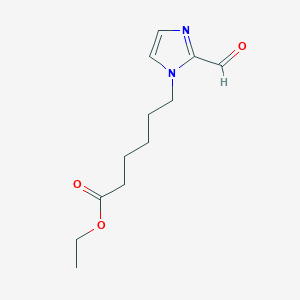
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features both a nitrophenyl group and a pyridinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with a pyridine derivative under specific conditions. A common method might include:
Aldol Condensation: Reacting 4-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-1-(pyridin-3-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethanoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one would depend on its specific application. For example:
Biological Activity: If it exhibits antimicrobial activity, it might interact with bacterial cell walls or enzymes.
Chemical Reactivity: The nitro and pyridinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-1-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.
2-(4-Nitrophenyl)-1-(pyridin-4-yl)ethan-1-one: Another positional isomer.
2-(4-Aminophenyl)-1-(pyridin-3-yl)ethan-1-one: Reduction product of the nitro compound.
Uniqueness
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H10N2O3/c16-13(11-2-1-7-14-9-11)8-10-3-5-12(6-4-10)15(17)18/h1-7,9H,8H2 |
InChI Key |
NNWDCNMEMYYVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)




![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)

![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)






